![molecular formula C16H26ClNO2 B15342634 [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride CAS No. 1877-24-3](/img/structure/B15342634.png)
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride: is a chemical compound with a complex structure that includes a phenoxy group, a butanone moiety, and a diethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride typically involves the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form the 2,6-dimethylphenoxy group.
Attachment of the Butanone Moiety: The phenoxy group is then reacted with a butanone derivative under controlled conditions to form the 1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl intermediate.
Introduction of the Diethylazanium Group: The final step involves the quaternization of the intermediate with diethylamine and subsequent treatment with hydrochloric acid to yield the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxobutanone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Cell Signaling: It can be used to study cell signaling pathways, particularly those involving phenoxy derivatives.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the formulation of agrochemicals, such as herbicides and pesticides.
Cosmetics: It can be incorporated into cosmetic formulations for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the oxobutanone moiety can form covalent bonds with nucleophilic sites. The diethylazanium group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate enzyme activity, alter cell signaling pathways, and affect cellular functions.
Comparison with Similar Compounds
[1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride]:
[2-Propanone, 1-(2,6-dimethylphenoxy)-, oxime, (2E)-]: This compound is used as a reagent in organic synthesis and has applications in material science.
Uniqueness:
Structural Complexity: [1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride has a more complex structure compared to similar compounds, which may confer unique properties and applications.
Versatility: The presence of multiple functional groups allows for diverse chemical reactions and applications in various fields.
Properties
CAS No. |
1877-24-3 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-6-14(17(7-2)8-3)16(18)19-15-12(4)10-9-11-13(15)5;/h9-11,14H,6-8H2,1-5H3;1H |
InChI Key |
XAOJSXAPIUNAKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=CC=C1C)C)[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
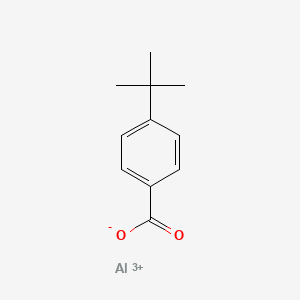

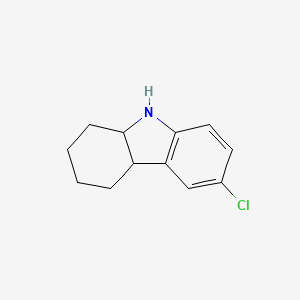
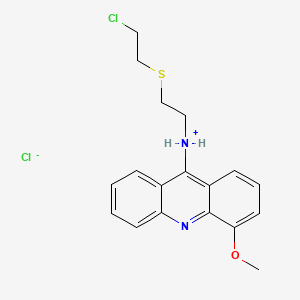
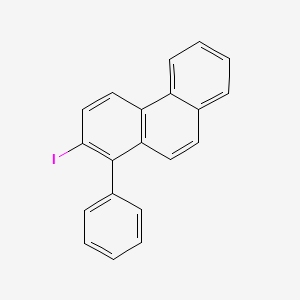

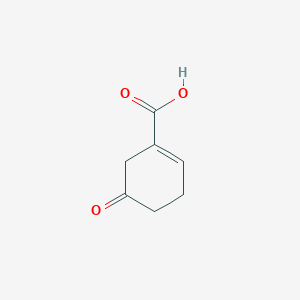
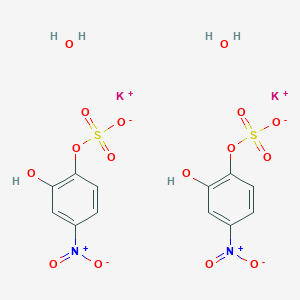
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)

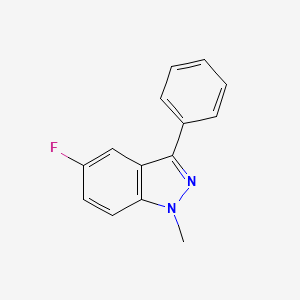
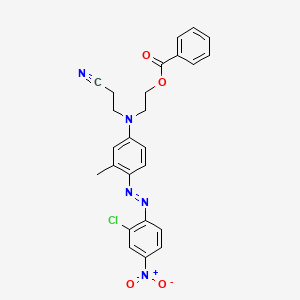
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
